Regiospecificity and Yield Comparison: 4-Cyano Substitution vs. Unsubstituted Indanone in Ozanimod Key Intermediate Synthesis
In the patented process for preparing ozanimod, the use of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile as a starting material is specifically required for the condensation with (S)-2-methylpropane-2-sulfinamide (Ellman's sulfinamide) to install the chiral amine [1]. The 4-cyano group is not a generic substituent; it is the essential functional handle for subsequent transformations into the final API. Substitution with unsubstituted 1-indanone (CAS 83-33-0) would be chemically incompatible with this step, as it lacks the necessary nitrile group for the subsequent construction of the imidazoindenopyrazinone core, resulting in a 0% yield for the intended ozanimod intermediate pathway [2].
| Evidence Dimension | Chemical compatibility with patented ozanimod process step |
|---|---|
| Target Compound Data | Compatible; enables synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile intermediate |
| Comparator Or Baseline | 1-Indanone (CAS 83-33-0); No cyano group |
| Quantified Difference | 100% loss of downstream functionality; incompatible pathway |
| Conditions | Reaction with Ellman's sulfinamide in the presence of titanium ethoxide, as described in US 11,465,977 [1] |
Why This Matters
Procuring the correct 4-cyano regioisomer is non-negotiable for executing the established, patented synthetic route to ozanimod and related S1P modulators.
- [1] Patents Justia. US Patent 11,465,977. Process for the preparation of sphingosine-1-phosphate receptor agonist. View Source
- [2] Sarex. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. Product Technical Datasheet. Application: Key intermediate of Ozanimod. View Source
